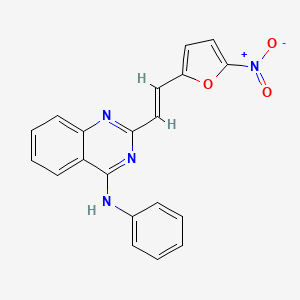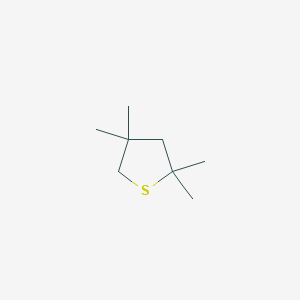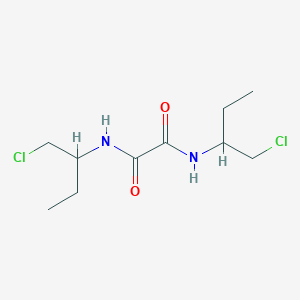
N~1~,N~2~-Bis(1-chlorobutan-2-yl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~2~-Bis(1-chlorobutan-2-yl)ethanediamide is a chemical compound with the molecular formula C8H16Cl2N2O2. It is a derivative of ethanediamide, where two 1-chlorobutan-2-yl groups are attached to the nitrogen atoms of the ethanediamide backbone. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis(1-chlorobutan-2-yl)ethanediamide typically involves the reaction of ethanediamide with 1-chlorobutan-2-yl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorides. The general reaction scheme is as follows:
Ethanediamide+21-chlorobutan-2-yl chloride→N 1 ,N 2 -Bis(1-chlorobutan-2-yl)ethanediamide+2HCl
Industrial Production Methods
Industrial production of N1,N~2~-Bis(1-chlorobutan-2-yl)ethanediamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~2~-Bis(1-chlorobutan-2-yl)ethanediamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water or aqueous acids, the compound can hydrolyze to form ethanediamide and 1-chlorobutan-2-ol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Aqueous hydrochloric acid or sulfuric acid.
Major Products
Substitution: Products depend on the nucleophile used, e.g., N1,N~2~-Bis(1-azidobutan-2-yl)ethanediamide.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives, potentially with the removal of chlorine atoms.
Hydrolysis: Ethanediamide and 1-chlorobutan-2-ol.
Wissenschaftliche Forschungsanwendungen
N~1~,N~2~-Bis(1-chlorobutan-2-yl)ethanediamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N1,N~2~-Bis(1-chlorobutan-2-yl)ethanediamide involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, potentially altering their function. The exact pathways and targets depend on the specific application and conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~1~,N~2~-Bis(1-bromobutan-2-yl)ethanediamide
- N~1~,N~2~-Bis(1-iodobutan-2-yl)ethanediamide
- N~1~,N~2~-Bis(1-fluorobutan-2-yl)ethanediamide
Uniqueness
N~1~,N~2~-Bis(1-chlorobutan-2-yl)ethanediamide is unique due to its specific reactivity profile, particularly the presence of chlorine atoms which can be selectively substituted or modified. This makes it a versatile intermediate in synthetic chemistry and a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
61051-16-9 |
|---|---|
Molekularformel |
C10H18Cl2N2O2 |
Molekulargewicht |
269.17 g/mol |
IUPAC-Name |
N,N'-bis(1-chlorobutan-2-yl)oxamide |
InChI |
InChI=1S/C10H18Cl2N2O2/c1-3-7(5-11)13-9(15)10(16)14-8(4-2)6-12/h7-8H,3-6H2,1-2H3,(H,13,15)(H,14,16) |
InChI-Schlüssel |
QVWSIYUPMQJEEV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCl)NC(=O)C(=O)NC(CC)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(2-oxopropyl)amino]prop-2-enoate](/img/structure/B14606624.png)
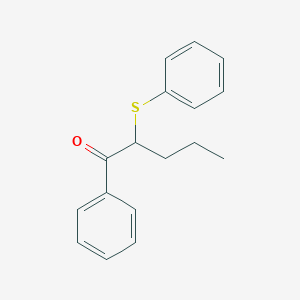

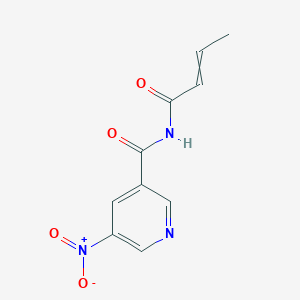
![2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14606647.png)
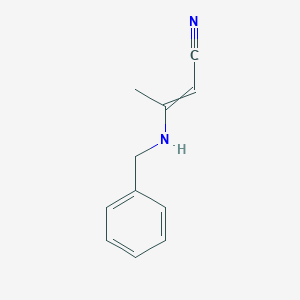
![2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole](/img/structure/B14606659.png)
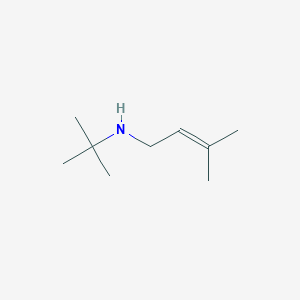


![(2,4,6-Trinitrophenyl)-[2,4,6-trinitro-3-[2,4,6-trinitro-3-[(2,4,6-trinitrophenyl)diazenyl]phenyl]phenyl]diazene](/img/structure/B14606684.png)
